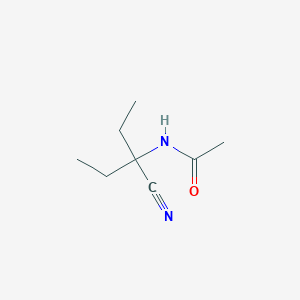

N-(1-cyano-1-ethylpropyl)acetamide

Description

Historical Context and Discovery Timeline

N-(1-Cyano-1-ethylpropyl)acetamide (CAS 100911-83-9) was first synthesized and cataloged in 2005, as evidenced by its initial entry in PubChem. The compound’s structural identity, confirmed through spectroscopic and crystallographic methods, features a branched alkyl chain with a cyano group and an acetamide moiety. Early synthesis routes focused on nucleophilic substitution reactions between cyano-containing intermediates and acetamide derivatives under controlled conditions. Over the past two decades, advancements in microwave-assisted synthesis and green chemistry protocols have optimized its production, reducing reaction times and improving yields.

The compound’s discovery coincided with broader interest in cyanoacetamide derivatives, driven by their utility in constructing heterocyclic frameworks for pharmaceutical applications. Patent filings from the mid-2000s, such as those describing entacapone synthesis, highlighted the strategic value of cyanoacetamide scaffolds in medicinal chemistry.

Significance in Organic Chemistry Research

This compound has emerged as a versatile building block in organic synthesis due to its dual functional groups:

- Cyano group : Enables participation in cycloadditions, nucleophilic substitutions, and nitrile-to-amine reductions.

- Acetamide moiety : Facilitates hydrogen bonding and serves as a directing group in metal-catalyzed cross-coupling reactions.

Its role in multicomponent reactions (MCRs) is particularly notable. For example, it has been employed in Knoevenagel condensations to generate α,β-unsaturated intermediates, which are pivotal in constructing pyrimidones and thienopyrimidines. The compound’s ability to act as a precursor for bioactive heterocycles is underscored by its use in synthesizing antimicrobial and anticancer agents.

Table 1: Key Chemical Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(3-cyanopentan-3-yl)acetamide | |

| Molecular Formula | C₈H₁₄N₂O | |

| CAS Registry Number | 100911-83-9 | |

| Molecular Weight | 154.21 g/mol | |

| SMILES | CCC(CC)(C#N)NC(=O)C |

Current Research Landscape and Knowledge Gaps

Recent studies have expanded the compound’s applications in drug discovery and materials science:

- Antimicrobial Agents : Derivatives of this compound exhibit moderate to high activity against Gram-positive bacteria and Candida species, as demonstrated by in vitro assays.

- Heterocyclic Synthesis : The compound serves as a precursor in formamide-mediated annulations, yielding fused pyrimidones with potential optical and therapeutic properties.

- Computational Modeling : Density functional theory (DFT) studies have elucidated its electronic properties, aiding in the design of derivatives with optimized binding affinities.

However, critical gaps remain:

- Mechanistic Insights : Detailed kinetic studies of its reactivity in MCRs are limited.

- In Vivo Applications : Most research remains confined to in vitro or computational models, necessitating preclinical evaluations.

Table 2: Recent Research Applications

Properties

IUPAC Name |

N-(3-cyanopentan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-8(5-2,6-9)10-7(3)11/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPMJCFAFDOIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100911-83-9 | |

| Record name | N-(1-cyano-1-ethylpropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-ethylpropyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions:

Neat Methods: Stirring the reactants without solvent at room temperature.

Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.

Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-ethylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative, while substitution reactions could yield various substituted acetamides.

Scientific Research Applications

Chemical Synthesis

Precursor for Heterocyclic Compounds

N-(1-cyano-1-ethylpropyl)acetamide serves as a valuable precursor in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse biological activities. The cyano group in this compound enhances its reactivity, allowing for the formation of various nitrogenous heterocycles.

Synthesis Methods:

- Cyanoacetylation : This involves the reaction of amines with cyanoacetates under different conditions, such as solvent-free methods or elevated temperatures, which can yield various substituted acetamides and heterocycles .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus using disc diffusion methods .

Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound suggest it may selectively target cancer cells while sparing normal cells. Compounds with similar structures have demonstrated significant cytotoxicity against various human cancer cell lines .

Pharmaceutical Applications

Therapeutic Agent Development

this compound is being explored for its potential as a therapeutic agent. Its structural features suggest it could serve as a building block in drug development, particularly for targeting specific diseases through enzyme inhibition or other mechanisms .

Case Studies:

- Inhibitory Effects : Research has identified that related compounds can inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders .

Industrial Applications

Synthesis of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals and materials, which are essential in various industrial applications. Its unique chemical properties allow it to be integrated into complex chemical syntheses .

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Chemical Synthesis | Precursor for heterocyclic compounds | Used in the synthesis of thiazoles, dihydropyridines |

| Biological Activity | Antimicrobial and anticancer properties | Effective against E. coli and S. aureus |

| Pharmaceutical Development | Potential therapeutic agent; building block for drug development | Investigated for enzyme inhibition |

| Industrial Use | Production of specialty chemicals | Integrated into complex chemical syntheses |

Mechanism of Action

The mechanism of action of N-(1-cyano-1-ethylpropyl)acetamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Cyano-Substituted Acetamides

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6, C₅H₇N₃O₂): This compound shares a cyano group but differs in substituents, replacing the branched alkyl chain with a methylamino carbonyl group. However, toxicological data for this compound are incomplete .

- The electron-withdrawing cyano group may stabilize the molecule against hydrolysis but could increase reactivity in nucleophilic environments .

Halogenated Acetamides

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Substitution with trichloro and aryl groups results in strong electron-withdrawing effects, influencing crystal packing and thermal stability. These compounds crystallize in monoclinic or orthorhombic systems, with lattice constants sensitive to meta-substituents (e.g., Cl, CH₃) . In contrast, N-(1-cyano-1-ethylpropyl)acetamide lacks aromaticity, likely adopting less rigid crystal structures.

Alkyl-Substituted Acetamides

- N-(1-Ethylcyclohexyl)acetamide and N-(1-Methylcyclohexyl)acetamide (): Cyclohexyl substituents confer significant hydrophobicity and conformational rigidity. These compounds may serve as benchmarks for studying the impact of branched vs. cyclic alkyl groups on bioavailability .

Physicochemical Properties

Biological Activity

N-(1-cyano-1-ethylpropyl)acetamide, a cyanoacetamide derivative, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its reactivity and interactions with other molecules. The compound has a melting point of 66-68 degrees Celsius and is characterized by the presence of both cyano and acetamide functional groups, which play crucial roles in its biological activity.

Target of Action

Cyanoacetamide derivatives are considered privileged structures in medicinal chemistry. They serve as precursors for the synthesis of various heterocyclic compounds, which are vital for drug development.

Mode of Action

The carbonyl and cyano functionalities enable this compound to undergo reactions with common bidentate reagents, resulting in the formation of diverse heterocyclic compounds. These compounds often exhibit significant biological activities, including antimicrobial and anticancer properties.

Biochemical Pathways

This compound is involved in several biochemical pathways as a precursor for heterocyclic synthesis. Its derivatives have been studied for their potential to modulate various biological processes, including cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound and its derivatives. For instance, acetamide derivatives have shown promising antibacterial activity against various pathogens . The specific mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that its derivatives can inhibit the growth of cancer cell lines, such as U251 glioblastoma cells. The compound's ability to induce apoptosis and inhibit cell migration has been highlighted as key mechanisms contributing to its anticancer effects .

Case Studies

Q & A

Q. How does the cyano group influence the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV. Compare hydrolysis rates in PBS (pH 7.4) with/without esterase inhibitors. The electron-withdrawing cyano group may enhance resistance to enzymatic cleavage compared to alkyl-substituted analogs, as seen in related nitrile-containing pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.